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Cat. No.: B611016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ST-1006 is a potent and selective partial agonist for the histamine H4 receptor (H4R), a G

protein-coupled receptor (GPCR) implicated in inflammatory and immune responses. This

document provides a comprehensive in vitro characterization of ST-1006, summarizing its

binding affinity and functional activity. Detailed experimental protocols for key assays and

diagrams of the associated signaling pathways are presented to facilitate further research and

drug development efforts.

Core Compound Properties
ST-1006 is recognized for its high affinity and partial agonist activity at the histamine H4

receptor. Its engagement with H4R initiates signaling cascades that modulate immune cell

function, positioning it as a valuable tool for investigating the therapeutic potential of H4R

activation.

Binding Affinity
The binding affinity of ST-1006 to the human histamine H4 receptor has been determined

through radioligand binding assays.
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Parameter Value Receptor Radioligand Cell Line Reference

pKi 7.94 Human H4
[³H]-

Histamine
Sf9 cells [1][2]

The pKi value is the negative logarithm of the inhibition constant (Ki), indicating the

compound's binding affinity. A higher pKi value corresponds to a higher affinity.

Functional Activity
ST-1006 has been characterized as a partial agonist in functional assays, demonstrating its

ability to elicit a response from the H4 receptor, albeit to a lesser extent than a full agonist.

Assay Cell Type
Measured
Effect

pEC50 Reference

IL-12p70

Secretion

Inhibition

Human

Monocytes

Inhibition of IL-

12p70 secretion
5.7 - 6.9 [3]

The pEC50 is the negative logarithm of the half-maximal effective concentration (EC50),

representing the compound's potency in a given functional assay.

Signaling Pathways
Activation of the histamine H4 receptor by an agonist such as ST-1006 initiates intracellular

signaling primarily through the Gαi subunit of the heterotrimeric G protein, as well as through β-

arrestin pathways.

Gαi-Mediated Signaling Pathway
Upon agonist binding, the H4 receptor facilitates the exchange of GDP for GTP on the Gαi

subunit, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit

inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]

The Gβγ subunit can also modulate the activity of other downstream effectors.[4][6]
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β-Arrestin Signaling Pathway
Following agonist-induced activation, the H4 receptor is phosphorylated by G protein-coupled

receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin to the

receptor.[7][8] β-arrestin binding sterically hinders further G protein coupling, leading to

desensitization, and can also initiate a separate wave of signaling by acting as a scaffold for

other signaling proteins.[9][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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